Cas no 2229108-24-9 (2-methoxy-5-(nitromethyl)-1,3-thiazole)

2-メトキシ-5-(ニトロメチル)-1,3-チアゾールは、ニトロメチル基を有するチアゾール誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その特徴的な構造は、求電子性や反応性の高いニトロメチル基を有しており、多様な化学変換が可能です。特に、チアゾール環の電子豊富な性質と組み合わさることで、特異的な反応性を示します。また、メトキシ基の存在により、溶解性や安定性が向上している点も利点です。この化合物は、創薬研究や機能性材料の開発において有用な中間体としての潜在性を有しています。

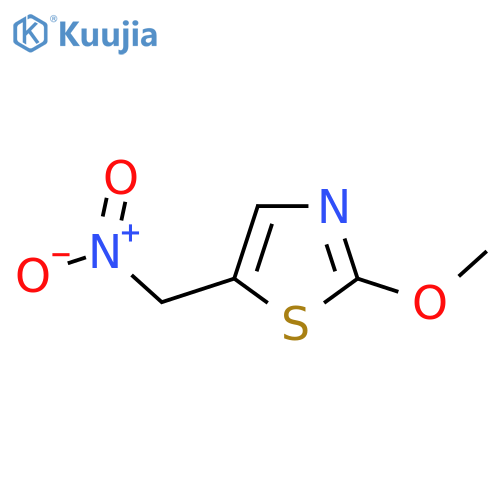

2229108-24-9 structure

商品名:2-methoxy-5-(nitromethyl)-1,3-thiazole

2-methoxy-5-(nitromethyl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-5-(nitromethyl)-1,3-thiazole

- EN300-1762074

- 2229108-24-9

-

- インチ: 1S/C5H6N2O3S/c1-10-5-6-2-4(11-5)3-7(8)9/h2H,3H2,1H3

- InChIKey: FNXJZHCVILALLQ-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1C[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 174.00991323g/mol

- どういたいしつりょう: 174.00991323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 96.2Ų

2-methoxy-5-(nitromethyl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762074-0.1g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-10.0g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1762074-0.5g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-1.0g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1762074-0.25g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-1g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-5.0g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1762074-0.05g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-10g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1762074-2.5g |

2-methoxy-5-(nitromethyl)-1,3-thiazole |

2229108-24-9 | 2.5g |

$3249.0 | 2023-09-20 |

2-methoxy-5-(nitromethyl)-1,3-thiazole 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

2229108-24-9 (2-methoxy-5-(nitromethyl)-1,3-thiazole) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬